2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide is a complex organic compound that features a unique combination of thienopyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The initial step involves the reaction of malononitrile with 3-mercapto-2-butanone in the presence of sodium methoxide, followed by a reaction with urea to form 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one.
Hydroxylation: The thienopyrimidine core is then hydroxylated to introduce the hydroxy group at the 4-position.
Indole Derivatization: The indole moiety is introduced through a nucleophilic substitution reaction with 1H-indole-5-yl acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.
Reduction: Reduction reactions can target the thienopyrimidine core and the indole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyrimidine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully reduced thienopyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in molecular docking studies as an inhibitor of various enzymes and receptors .
Medicine
Medicinally, the compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar pyrimidine core and have shown potential as PARP-1 inhibitors.
Indole Derivatives: Compounds such as N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have demonstrated anti-inflammatory and analgesic activities.
Uniqueness
What sets 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-5-yl)acetamide apart is its unique combination of thienopyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.
Properties
Molecular Formula |
C19H18N4O2S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2S2/c1-10-11(2)27-19-17(10)18(25)22-15(23-19)8-26-9-16(24)21-13-3-4-14-12(7-13)5-6-20-14/h3-7,20H,8-9H2,1-2H3,(H,21,24)(H,22,23,25) |
InChI Key |
XEFFXKPXHQAPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCC(=O)NC3=CC4=C(C=C3)NC=C4)C |
Origin of Product |
United States |
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